molecular formula C23H22N4OS B6566627 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1021254-97-6

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B6566627
CAS RN: 1021254-97-6
M. Wt: 402.5 g/mol
InChI Key: FVEVYCZTBOIDFK-UHFFFAOYSA-N
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Description

The compound “2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing two nitrogen atoms . This core is substituted with a phenyl group and a sulfanyl group linked to an acetamide moiety . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazolo[1,5-a]pyrazine core might participate in various reactions involving the nitrogen atoms or the adjacent carbon atoms . The phenyl group could undergo electrophilic aromatic substitution reactions, while the sulfanyl group and the acetamide moiety might be involved in nucleophilic substitution reactions or condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could influence its solubility, melting point, boiling point, and other physical properties .

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. If it has biological activity, it could interact with various proteins or enzymes in the body, potentially influencing their function .

Safety and Hazards

Without specific toxicity data or safety studies for this compound, it’s difficult to provide accurate information about its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize the risk of exposure .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future studies could explore its synthesis, properties, and potential applications in more detail. This could include investigating its biological activity, studying its reactivity, or developing new synthetic routes to produce it .

properties

IUPAC Name

2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-16(2)17-8-10-19(11-9-17)25-22(28)15-29-23-21-14-20(18-6-4-3-5-7-18)26-27(21)13-12-24-23/h3-14,16H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEVYCZTBOIDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

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